molecular formula C7H7BrO2 B14221234 Ethyl 5-bromopent-4-en-2-ynoate CAS No. 548757-27-3

Ethyl 5-bromopent-4-en-2-ynoate

Cat. No.: B14221234
CAS No.: 548757-27-3
M. Wt: 203.03 g/mol
InChI Key: HUXDZEZSUBYAEO-UHFFFAOYSA-N
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Description

Ethyl 5-bromopent-4-en-2-ynoate is an organic compound with the molecular formula C7H7BrO2. It is a brominated ester that features both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions due to its unique structure, which allows for multiple reaction pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromopent-4-en-2-ynoate can be synthesized through several methods. One common approach involves the bromination of ethyl pent-4-en-2-ynoate. This reaction typically uses bromine (Br2) in a solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromopent-4-en-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce dihalogenated compounds .

Scientific Research Applications

Ethyl 5-bromopent-4-en-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-bromopent-4-en-2-ynoate involves its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the alkyne and alkene groups can undergo addition reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromopent-4-en-2-ynoate is unique due to the presence of the bromine atom, which makes it more reactive in certain substitution reactions compared to its chlorine, iodine, and fluorine analogs. This increased reactivity can be advantageous in specific synthetic applications .

Properties

CAS No.

548757-27-3

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

IUPAC Name

ethyl 5-bromopent-4-en-2-ynoate

InChI

InChI=1S/C7H7BrO2/c1-2-10-7(9)5-3-4-6-8/h4,6H,2H2,1H3

InChI Key

HUXDZEZSUBYAEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC=CBr

Origin of Product

United States

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